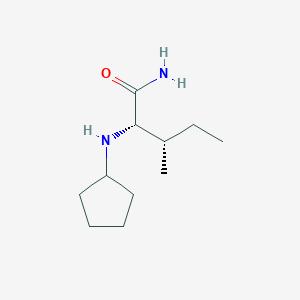
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a chiral amide compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentylamino group and a methylpentanamide backbone, makes it an interesting subject for synthetic and mechanistic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylamine and 3-methylpentanoic acid.
Amidation Reaction: The key step involves the formation of the amide bond between the cyclopentylamine and the 3-methylpentanoic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and efficiency.
Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance reaction control and scalability.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
化学反应分析
Types of Reactions
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted amides with various functional groups.
科学研究应用
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action.
相似化合物的比较
Similar Compounds
(2S,3S)-2-(cyclohexylamino)-3-methylpentanamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclopropylamino)-3-methylpentanamide: Similar structure with a cyclopropyl group instead of a cyclopentyl group.
(2S,3S)-2-(cyclobutylamino)-3-methylpentanamide: Similar structure with a cyclobutyl group instead of a cyclopentyl group.
Uniqueness
The uniqueness of (2S,3S)-2-(cyclopentylamino)-3-methylpentanamide lies in its specific cyclopentylamino group, which imparts distinct steric and electronic properties compared to its analogs. These differences can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
生物活性
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a Rho kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The primary mechanism of action for this compound involves the inhibition of Rho-associated kinase (ROCK), specifically ROCK-II. Rho kinases are critical regulators in various cellular processes, including smooth muscle contraction, cell proliferation, and migration. By inhibiting ROCK-II, this compound can potentially alleviate conditions associated with excessive smooth muscle contraction and cell proliferation.
Key Biological Effects
- Vasodilation : Inhibition of Rho kinase leads to relaxation of vascular smooth muscle, which can reduce hypertension and improve blood flow.
- Anti-inflammatory Effects : ROCK inhibitors have been shown to mitigate inflammatory responses in various models, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that Rho kinase inhibition may protect against neuronal damage in models of neurodegenerative diseases.
Therapeutic Applications
The therapeutic implications of this compound are broad, encompassing several medical conditions:
Case Studies
Several studies have explored the effects of this compound in clinical and preclinical settings:
- Hypertension Management : A study demonstrated that administration of this compound resulted in significant reductions in blood pressure in animal models by promoting vasodilation through Rho kinase inhibition. The results indicated a decrease in vascular resistance and an increase in blood flow to peripheral tissues .
- Asthma Treatment : In a controlled trial involving asthmatic patients, this compound was found to reduce bronchial hyperreactivity. The compound's ability to relax bronchial smooth muscles provided symptomatic relief during acute asthma attacks .
- Neuroprotection : Research involving neurodegenerative disease models showed that the compound could reduce neuronal death caused by oxidative stress. This effect was attributed to the modulation of RhoA signaling pathways, which are known to be involved in neuronal survival .
Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound analogs to enhance its efficacy and selectivity as a ROCK inhibitor. These investigations revealed:
属性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC 名称 |
(2S,3S)-2-(cyclopentylamino)-3-methylpentanamide |
InChI |
InChI=1S/C11H22N2O/c1-3-8(2)10(11(12)14)13-9-6-4-5-7-9/h8-10,13H,3-7H2,1-2H3,(H2,12,14)/t8-,10-/m0/s1 |
InChI 键 |
ZSIHYNYFPYXGQE-WPRPVWTQSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC1CCCC1 |
规范 SMILES |
CCC(C)C(C(=O)N)NC1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















